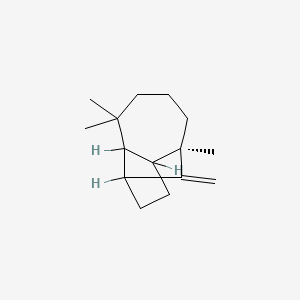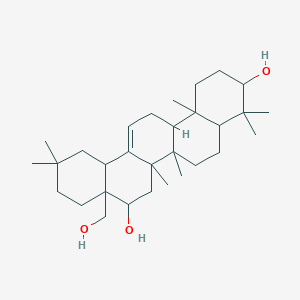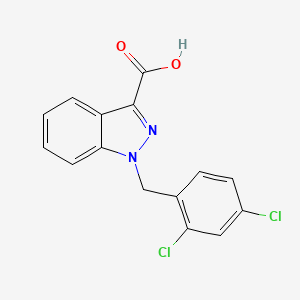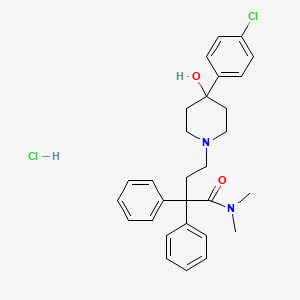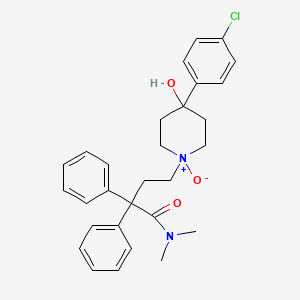
Lorcainide hydrochloride
Overview
Description
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent used to restore normal heart rhythm and conduction in patients with premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome . It was developed by Janssen Pharmaceutica in 1968 under the commercial name Remivox .
Mechanism of Action
Target of Action
Lorcainide Hydrochloride, also known as Lorcainide HCl, is a Class 1c antiarrhythmic agent . The primary target of Lorcainide is the fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes . These channels play a crucial role in the initiation and propagation of action potentials in the heart, which are essential for normal heart rhythm and conduction .
Mode of Action
Lorcainide interacts with its target, the Nav1.5 channels, by binding to them in a voltage- and frequency-dependent manner . This binding is irreversible and results in a reduction of the fast sodium (Na+) influx . This reduction in Na+ influx leads to a decrease in phase 0 depolarization, amplitude of action potential, and conduction velocity, and a prolongation of the action potential duration .
Biochemical Pathways
The primary biochemical pathway affected by Lorcainide is the cardiac conduction system. By inhibiting the Nav1.5 channels, Lorcainide disrupts the normal flow of sodium ions into the cardiac cells during the depolarization phase of the action potential . This disruption can alter the rhythm of the heart, particularly in conditions where the rhythm is already abnormal due to conditions such as premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome .
Pharmacokinetics
It is known that lorcainide has a half-life of 89 ± 23 hours, which may be prolonged to 66 hours in people with cardiac disease . More research is needed to fully understand the ADME properties of Lorcainide and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Lorcainide’s action primarily involve the normalization of heart rhythm and conduction. By reducing the fast Na+ influx, Lorcainide can help restore normal heart rhythm in patients with certain types of cardiac arrhythmias . It’s important to note that antiarrhythmic agents like lorcainide can also be proarrhythmic, meaning they can potentially cause new arrhythmias or worsen existing ones .
Action Environment
The action, efficacy, and stability of Lorcainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect Lorcainide’s effectiveness and risk of side effects . Additionally, certain conditions such as ischemia, hypoxia, pH disruptions, and the presence of diseased tissue can trigger the development of ectopic pacemakers in the heart, which can affect the efficacy of Lorcainide . Therefore, the patient’s overall health status and medication regimen should be carefully considered when using Lorcainide.
Biochemical Analysis
Biochemical Properties
Lorcainide Hydrochloride interacts with fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes . These channels open at a membrane potential of −80 mv in typical cardiac rhythm, resulting in a rapid upstroke of an action potential that leads to contraction of the ventricles . This compound has local anesthetic properties and has a high affinity for open Nav1.5, thus irreversibly binding and reducing the fast Na+ influx .
Cellular Effects
This compound influences cell function by altering the cardiac rhythm. It helps restore normal heart rhythm in patients with various heart conditions . It also has an impact on cell signaling pathways, particularly those involving ion flow across the membrane .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with Nav1.5 channels. It binds to these channels when they are open, reducing the fast Na+ influx. This results in a slowing of the maximum rate of rise of the action potential, leading to slowed conduction .
Temporal Effects in Laboratory Settings
This compound has a half-life of approximately 8.9 hours, which may be prolonged to 66 hours in people with cardiac disease . In a controlled trial of the anti-arrhythmic drug Lorcainide in heart attack, nine men allocated to the drug had died compared with only one man allocated placebo . This trial had been completed in 1980 .
Dosage Effects in Animal Models
In animal studies, the dose required to reduce the number of ventricular extrasystoles (VES) by 50% or more in at least half of the dogs was 2.5 mg/kg intravenously or 20-40 mg/kg orally .
Metabolic Pathways
This compound is extensively metabolized. Major biotransformation pathways in rats, dogs, and humans include hydroxylation, O-methylation, and glucuronidation . 4-Hydroxy-3-methoxy-lorcainide is the main metabolite .
Transport and Distribution
After administration, this compound undergoes rapid distribution to most tissues . The volume of distribution at steady-state is 7.5 L/kg, and this compound is approximately 85% protein bound .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with Nav1.5 channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lorcainide hydrochloride involves the reaction of 4-chlorobenzoyl chloride with 1-isopropyl-4-piperidone to form an intermediate, which is then reacted with phenylacetic acid to yield Lorcainide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Lorcainide hydrochloride undergoes various chemical reactions, including:
Oxidation: Lorcainide can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Lorcainide to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Lorcainide .
Scientific Research Applications
Lorcainide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: this compound is used in studies related to cardiac electrophysiology and arrhythmias.
Medicine: It is used in clinical research to study its efficacy and safety in treating cardiac arrhythmias.
Industry: this compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs
Comparison with Similar Compounds
Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel-blocking properties.
Propafenone: A Class 1c antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking effects.
Encainide: Similar to Lorcainide, it blocks sodium channels but has a different chemical structure.
Uniqueness: Lorcainide hydrochloride is unique due to its specific binding affinity for the open state of the Nav1.5 channels, which makes it highly effective in stabilizing cardiac membranes during abnormal electrical activity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974434 | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58934-46-6 | |
| Record name | Lorcainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Lorcainide hydrochloride as an antiarrhythmic agent?
A1: this compound exerts its antiarrhythmic effects by primarily impairing fast sodium channels in cardiac cells. [, ] This action reduces the rate of depolarization during the action potential, effectively slowing down the conduction velocity within the heart. [] This mechanism helps suppress abnormal electrical activity, such as re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles, leading to the suppression of arrhythmias. [, ]
Q2: What are the pharmacokinetic properties of this compound?
A3: this compound is well-absorbed orally, reaching peak serum concentrations likely within a few hours. [] It exhibits a relatively long elimination half-life compared to other antiarrhythmic agents, allowing for twice-daily dosing. [] The therapeutic serum concentration appears to be around 0.4 µg/mL, above which adverse effects like dizziness and headache are more frequent. [] The drug is metabolized into several metabolites, and analytical methods like gas chromatography have been developed to monitor both the parent drug and its metabolites in biological samples. []
Q3: What analytical methods are employed to measure this compound concentrations?
A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) with UV detection to quantify this compound concentrations in human serum. [] This method demonstrates high sensitivity, with a detection limit of 5 µg/L, suitable for both therapeutic drug monitoring and pharmacokinetic studies. [] Additionally, gas chromatography is employed to simultaneously analyze this compound and its three primary metabolites in biological samples. []
Q4: How does this compound impact cardiac function in patients with acute myocardial infarction?
A6: Intravenous administration of this compound in patients with acute myocardial infarction, at a dose of 150 mg, was found to be well-tolerated. [] While some mild, transient depressive effects on myocardial function were observed, these effects were not clinically significant. [] The study reported a slight decrease in cardiac output and stroke index, along with a small increase in pulmonary wedge pressure. [] These findings suggest that this compound, at the tested dose, can be considered a relatively safe antiarrhythmic option in the acute phase of myocardial infarction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



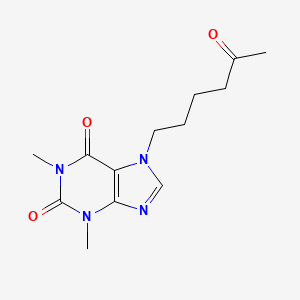
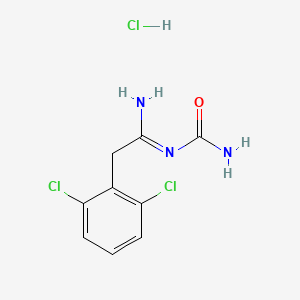
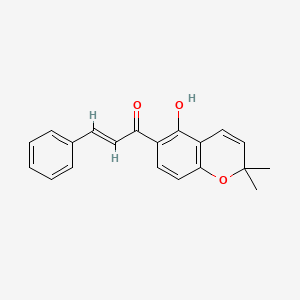
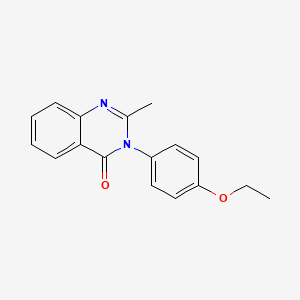
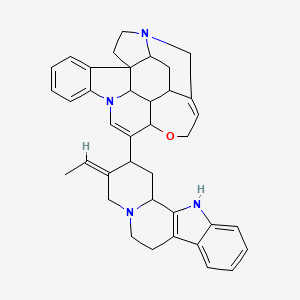
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)

